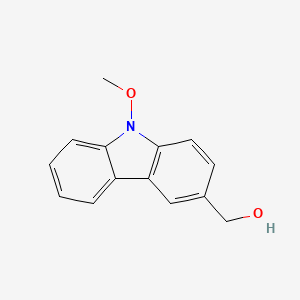
N-methoxy-3-hydroxymethylcarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methoxy-3-hydroxymethylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and industry. This compound is a natural product that has been utilized in life sciences research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-3-hydroxymethylcarbazole can be achieved through various methods. One efficient methodology involves the use of palladium-catalyzed reactions. The reaction of dibromobiphenyl compounds with methoxyamine in the presence of a palladium catalyst, such as Pd2(dba)3CHCl3/9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, leads to the formation of N-methoxycarbazole derivatives . This method is highly efficient and can accommodate sterically demanding, benzannulated, or strongly electron-donating or -withdrawing substituents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various research applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-methoxy-3-hydroxymethylcarbazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Applications De Recherche Scientifique
N-methoxy-3-hydroxymethylcarbazole has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other carbazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and neuroprotective effects.
Industry: Utilized in the development of optoelectronic devices due to its favorable electronic properties
Mécanisme D'action
The mechanism of action of N-methoxy-3-hydroxymethylcarbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-methoxy-3-hydroxymethylcarbazole can be compared with other similar compounds, such as:
- 3-methylcarbazole
- 2-methylcarbazole
- 1-methoxycarbazole
These compounds share structural similarities but differ in their substituent groups and biological activities. This compound is unique due to its specific methoxy and hydroxymethyl substituents, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
(9-methoxycarbazol-3-yl)methanol |
InChI |
InChI=1S/C14H13NO2/c1-17-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-8,16H,9H2,1H3 |
Clé InChI |
OGVBLMOKWOEKIO-UHFFFAOYSA-N |
SMILES canonique |
CON1C2=C(C=C(C=C2)CO)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
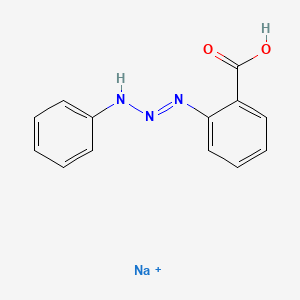
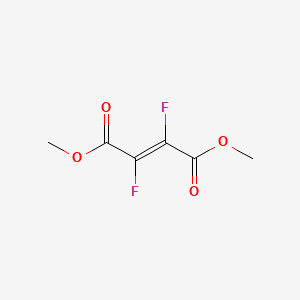
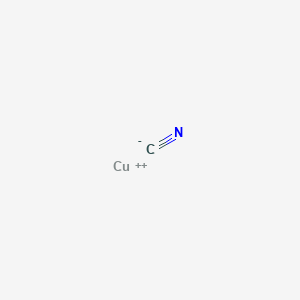
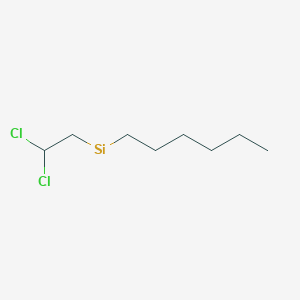
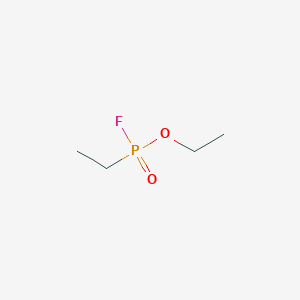
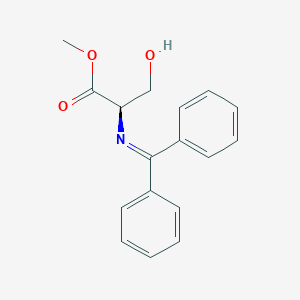
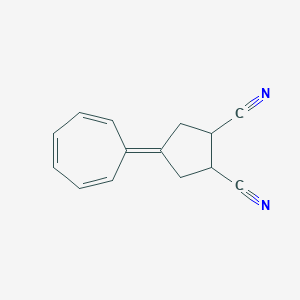

![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
